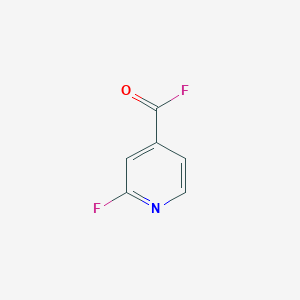

2-Fluoropyridine-4-carbonyl fluoride

説明

2-Fluoropyridine-4-carbonyl fluoride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated analogues . The presence of fluorine atoms in the aromatic ring imparts interesting physical, chemical, and biological properties to these compounds .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoropyridine-4-carbonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the fluorination of pyridine using aluminum fluoride and copper fluoride at high temperatures (450-500°C) to yield a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Industrial Production Methods: Industrial production of fluorinated pyridines often employs large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product .

化学反応の分析

Types of Reactions: 2-Fluoropyridine-4-carbonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Coupling Reactions: Biaryl compounds and other complex organic molecules.

科学的研究の応用

Medicinal Chemistry

2-Fluoropyridine-4-carbonyl fluoride serves as a critical synthon in the synthesis of biologically active compounds. Its fluorinated structure enhances the pharmacokinetic properties of drugs, making it valuable in drug discovery.

- Case Study : In the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, derivatives of this compound have been synthesized to improve efficacy and selectivity against enzyme targets . These inhibitors are crucial in managing type 2 diabetes.

Material Science

The compound is utilized as a building block for creating advanced materials with enhanced properties such as thermal stability and chemical resistance.

- Example : Fluorinated polymers derived from this compound exhibit improved mechanical properties and resistance to solvents compared to non-fluorinated counterparts.

Agrochemicals

In agriculture, this compound is explored for its potential in developing new pesticides and herbicides that are more effective and environmentally friendly due to their selective action on target pests.

- Research Insight : Studies indicate that fluorinated agrochemicals can demonstrate increased bioactivity and reduced degradation rates in the environment, leading to more sustainable agricultural practices.

Reaction Mechanisms

The reactivity of this compound is primarily attributed to its electrophilic carbonyl group and the electron-withdrawing effect of the fluorine atom. It can undergo various chemical transformations:

- Nucleophilic Substitution : The carbonyl fluoride group can be substituted by nucleophiles, leading to diverse derivatives useful in medicinal chemistry.

- Coupling Reactions : The compound participates in coupling reactions such as Suzuki–Miyaura coupling, facilitating the formation of complex organic molecules.

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of DPP-IV inhibitors | Enhanced drug efficacy |

| Material Science | Development of fluorinated polymers | Improved thermal stability and chemical resistance |

| Agrochemicals | Creation of selective pesticides | Increased bioactivity and environmental stability |

作用機序

The mechanism of action of 2-fluoropyridine-4-carbonyl fluoride involves its interaction with molecular targets through its fluorine atom. The strong electron-withdrawing effect of the fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets . This can lead to the inhibition of enzyme activity or modulation of receptor function .

類似化合物との比較

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

- 2,6-Difluoropyridine

Comparison: 2-Fluoropyridine-4-carbonyl fluoride is unique due to the presence of both a fluorine atom and a carbonyl fluoride group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated pyridines . The presence of the carbonyl fluoride group also allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .

生物活性

2-Fluoropyridine-4-carbonyl fluoride (CAS No. 116853-95-3) is a fluorinated pyridine derivative that exhibits unique chemical properties due to the presence of both a fluorine atom and a carbonyl fluoride group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential as an enzyme inhibitor and receptor ligand.

The molecular formula of this compound is , with a molecular weight of approximately 143.09 g/mol. The compound is characterized by reduced basicity and reactivity compared to its chlorinated and brominated counterparts, making it a valuable building block in organic synthesis.

The biological activity of this compound primarily arises from its interaction with biological targets through the electron-withdrawing effect of the fluorine atom. This property can enhance binding affinity to various enzymes and receptors, potentially leading to inhibition or modulation of biological pathways.

1. Enzyme Inhibition

Research indicates that fluorinated pyridines, including this compound, can act as effective enzyme inhibitors. For instance, studies have shown that derivatives of fluorinated pyridines can inhibit dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes .

2. Receptor Ligands

The compound is also explored for its potential as a ligand for various receptors, which could lead to the development of new therapeutic agents. Its structural characteristics allow it to fit into receptor sites effectively, influencing receptor activity and downstream signaling pathways.

Case Studies

- Synthesis and Functionalization : A study reported the late-stage functionalization of multisubstituted pyridines using 2-fluoropyridine derivatives, demonstrating their utility in synthesizing complex molecules with biological activity .

- Fluorinated Compounds in Medicinal Chemistry : Another research highlighted the role of fluorinated compounds as synthons in medicinal chemistry applications, emphasizing their importance in developing inhibitors for key biological targets .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other fluorinated pyridines is presented below:

| Compound | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 143.09 g/mol | Enzyme inhibitor, receptor ligand |

| 3-Fluoropyridine | 143.09 g/mol | Moderate enzyme inhibition |

| 4-Fluoropyridine | 143.09 g/mol | Low receptor affinity |

| 2,6-Difluoropyridine | 143.09 g/mol | Limited biological activity |

特性

IUPAC Name |

2-fluoropyridine-4-carbonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQMJBUSPWBQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575720 | |

| Record name | 2-Fluoropyridine-4-carbonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116853-95-3 | |

| Record name | 2-Fluoropyridine-4-carbonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。